molecular formula C27H48O6 B14345976 Cholestane-3,5,6,15,16,26-hexol, (3beta,5alpha,6beta,15alpha,16beta)- CAS No. 93368-83-3

Cholestane-3,5,6,15,16,26-hexol, (3beta,5alpha,6beta,15alpha,16beta)-

Cat. No.: B14345976
CAS No.: 93368-83-3
M. Wt: 468.7 g/mol
InChI Key: CLNZRUHMYVMUAU-COACWXPYSA-N
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Description

Cholestane-3,5,6,15,16,26-hexol, (3beta,5alpha,6beta,15alpha,16beta)- is a highly oxygenated steroid compound. It is a derivative of cholestane, a saturated hydrocarbon, and is characterized by the presence of multiple hydroxyl groups. This compound is found in natural sources, particularly in marine invertebrates like sponges and soft corals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholestane-3,5,6,15,16,26-hexol involves multiple steps, starting from cholesterol or its derivatives. The process typically includes oxidation, reduction, and hydroxylation reactions. Specific reagents and catalysts are used to introduce hydroxyl groups at the desired positions on the cholestane backbone .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound in laboratory settings for research purposes .

Chemical Reactions Analysis

Types of Reactions

Cholestane-3,5,6,15,16,26-hexol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions include various oxysterols and hydroxylated derivatives, which have significant biological activities .

Scientific Research Applications

Cholestane-3,5,6,15,16,26-hexol has several scientific research applications:

Mechanism of Action

The mechanism of action of Cholestane-3,5,6,15,16,26-hexol involves its interaction with cellular pathways. It induces endoplasmic reticulum (ER) stress and enhances autophagy flux, leading to cell death in certain types of tumor cells. This process is mediated by reactive oxygen species (ROS) and involves the activation of specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholestane-3,5,6,15,16,26-hexol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Its ability to induce ER stress and autophagy sets it apart from other similar compounds .

Properties

CAS No.

93368-83-3

Molecular Formula

C27H48O6

Molecular Weight

468.7 g/mol

IUPAC Name

(3S,5R,6R,8R,9S,10R,13R,14S,15R,16R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,15,16-pentol

InChI

InChI=1S/C27H48O6/c1-15(14-28)6-5-7-16(2)21-23(31)24(32)22-18-12-20(30)27(33)13-17(29)8-11-26(27,4)19(18)9-10-25(21,22)3/h15-24,28-33H,5-14H2,1-4H3/t15?,16-,17+,18-,19+,20-,21+,22-,23-,24-,25-,26-,27+/m1/s1

InChI Key

CLNZRUHMYVMUAU-COACWXPYSA-N

Isomeric SMILES

C[C@H](CCCC(C)CO)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)O)O

Canonical SMILES

CC(CCCC(C)C1C(C(C2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)O)O)CO

Origin of Product

United States

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